4-butyl-N,N-diphenylaniline

Vue d'ensemble

Description

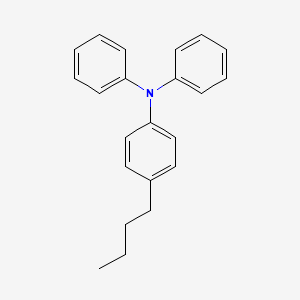

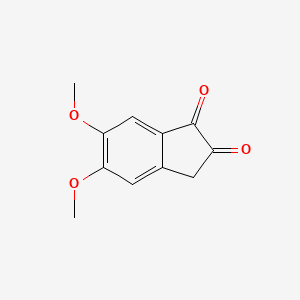

4-Butyl-N,N-diphenylaniline is an organic compound with the molecular formula C22H23N. It is a derivative of aniline, where the nitrogen atom is bonded to two phenyl groups and a butyl group is attached to the para position of the aniline ring. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mécanisme D'action

Target of Action

4-Butyl-N,N-diphenylaniline, also known as Poly-TPD, is primarily used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells . Its primary target is the absorber layer of these devices, where it facilitates efficient charge collection .

Mode of Action

Poly-TPD operates by aligning its energy levels with the absorber layer, allowing for efficient charge collection . It achieves this through its orbital energy levels, with a HOMO (Highest Occupied Molecular Orbital) of -5.2 eV and a LUMO (Lowest Unoccupied Molecular Orbital) of -2.4 eV . This alignment enables the efficient transport and injection of charge carriers, thereby enhancing the performance of the device .

Pharmacokinetics

For example, its solubility and molecular weight (Mw ≥20,000 g/mol ) influence its processability and performance in devices .

Result of Action

The primary result of Poly-TPD’s action is the efficient transport and injection of charge carriers in electronic devices. This can lead to high device performance. For example, in a study of double-junction Quantum-Dot Light-Emitting Diodes (QD-LEDs), devices using Poly-TPD achieved a high quantum efficiency of 42.2% and a high current efficiency of 183.3 cd/A .

Action Environment

The action of Poly-TPD can be influenced by various environmental factors. For instance, its stability and performance can degrade under certain conditions . Therefore, devices using Poly-TPD are often designed and engineered to minimize such degradation . The storage temperature for Poly-TPD is typically between 15-25°C to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Butyl-N,N-diphenylaniline can be synthesized through a multi-step process involving the following key steps:

N-Phenylation: Aniline is first reacted with bromobenzene in the presence of a palladium catalyst to form N-phenylaniline.

N,N-Diphenylation: The N-phenylaniline is then further reacted with another equivalent of bromobenzene under similar conditions to yield N,N-diphenylaniline.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Butyl-N,N-diphenylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

4-Butyl-N,N-diphenylaniline has several scientific research applications, including:

Organic Electronics: It is used as a hole transport material in OLEDs and other optoelectronic devices due to its excellent charge transport properties.

Solar Cells: The compound is employed as a hole transport material in dye-sensitized solar cells and perovskite solar cells.

Electrochromic Devices: It is used in the development of electrochromic devices, which change color in response to an electric voltage.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Diphenylaniline: Lacks the butyl group, resulting in different electronic properties.

4-Methyl-N,N-diphenylaniline: Contains a methyl group instead of a butyl group, affecting its solubility and charge transport properties.

4-Ethyl-N,N-diphenylaniline: Contains an ethyl group, leading to variations in its electronic and physical properties.

Uniqueness

4-Butyl-N,N-diphenylaniline is unique due to the presence of the butyl group, which enhances its solubility in organic solvents and improves its charge transport properties compared to its methyl and ethyl analogs. This makes it particularly suitable for use in high-performance optoelectronic devices .

Propriétés

IUPAC Name |

4-butyl-N,N-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N/c1-2-3-10-19-15-17-22(18-16-19)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDCSNDMFFFSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

472960-35-3 | |

| Details | Compound: Benzenamine, 4-butyl-N,N-diphenyl-, homopolymer | |

| Record name | Benzenamine, 4-butyl-N,N-diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472960-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Poly-TPD?

A1: Poly-TPD is a polymer, meaning it's made up of repeating units. Therefore, it doesn't have a single molecular formula or weight. The molecular weight can vary depending on the polymerization conditions.

Q2: What are the key spectroscopic characteristics of Poly-TPD?

A2: Poly-TPD exhibits characteristic absorption and emission peaks in the UV-Vis and photoluminescence spectra, respectively. These are crucial for its application in light-emitting devices. [, , , , , ]

Q3: How does the molecular weight of Poly-TPD affect its performance in quantum-dot light-emitting devices (QD-LEDs)?

A3: [] Higher molecular weight Poly-TPD (Mw = 84000) demonstrates better performance as a hole transporting layer in QD-LEDs compared to its lower molecular weight counterpart (Mw = 24000). This is attributed to its resistance to dissolution by solvents used in QD deposition. []

Q4: How does Poly-TPD's hydrophobicity affect the performance of perovskite solar cells?

A5: [] Incorporating hydrophobic Poly-TPD on the surface of PEDOT:PSS films in perovskite solar cells (PSCs) leads to improved morphology and stability. The hydrophobic nature reduces nucleation sites, promoting the formation of larger perovskite grains. []

Q5: What are the primary applications of Poly-TPD in optoelectronic devices?

A6: [] Poly-TPD is frequently employed as a hole transporting layer (HTL) in various optoelectronic devices, including organic light-emitting diodes (OLEDs), QD-LEDs, and perovskite solar cells (PSCs). [, , , , , , , , , ]

Q6: How does Poly-TPD function as a hole transporting layer in OLEDs?

A7: [] Poly-TPD facilitates the transport of positive charges (holes) from the anode towards the emissive layer in OLEDs. Its highest occupied molecular orbital (HOMO) level plays a crucial role in efficient hole injection. [, , , , , ]

Q7: How does the incorporation of Poly-TPD into PTAA impact the performance of p-i-n perovskite solar cells?

A8: [] Doping PTAA with Poly-TPD in p-i-n perovskite solar cells (PVSCs) enhances device performance by increasing short-circuit current and fill factor. This is attributed to improved perovskite grain size and enhanced electron transfer. []

Q8: Can Poly-TPD be used to improve the color rendering index (CRI) of white light-emitting diodes (LEDs)?

A9: [] Yes, Poly-TPD has been investigated in white LEDs. For example, a white LED employing Poly-TPD as part of a bilayer emitter achieved a high CRI of 92. []

Q9: How does Poly-TPD influence energy level alignment at the interface between the HTL and the emissive layer?

A10: [] Poly-TPD can improve energy level alignment, leading to more efficient charge extraction and reduced energy losses. [, , , , ]

Q10: Can Poly-TPD be blended with other materials to enhance device performance?

A11: [] Yes, blending Poly-TPD with other materials like PVK, PCBM, or FPA has been shown to enhance various aspects of device performance, including charge transport, morphology, and stability. [, , , , , ]

Q11: How does the use of Poly-TPD as an electron blocking layer impact the efficiency of organic light-emitting diodes?

A12: [] Incorporating Poly-TPD as an electron blocking layer in OLEDs can enhance efficiency by confining excitons within the emissive layer, reducing exciton quenching at the electrodes, and suppressing nonradiative recombination. []

Q12: What is known about the stability of Poly-TPD under various conditions?

A13: [] While Poly-TPD generally exhibits good stability, its performance can be affected by factors such as exposure to UV light, oxygen, moisture, and elevated temperatures. Research has explored strategies to enhance its stability. [, , , ]

Q13: Are there any concerns about the environmental impact or degradation of Poly-TPD?

A15: [] Research on the environmental impact of Poly-TPD is limited. Further studies are needed to assess its biodegradability, ecotoxicological effects, and potential for recycling. [, ]

Q14: What are the current research directions for improving Poly-TPD-based devices?

A16: [] Ongoing research focuses on enhancing Poly-TPD's properties through doping, blending, and interface engineering. New device architectures, improved processing techniques, and exploration of new applications are also actively pursued. [, , , , , ]

Q15: What are the limitations of Poly-TPD that need to be addressed in future research?

A17: [] Some limitations of Poly-TPD include its relatively low hole mobility compared to some inorganic materials and its susceptibility to degradation under certain conditions. Future research could explore strategies to enhance its mobility and stability further. [, , ]

Q16: What are the potential future applications of Poly-TPD beyond optoelectronics?

A18: [] While Poly-TPD is primarily known for its optoelectronic applications, its semiconducting properties make it a potential candidate for use in other areas such as organic transistors, sensors, and bioelectronics. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)

![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)

![(R)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B3068371.png)

![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)